molecular formula C14H15ClO5 B14375376 Acetic acid;4-chloro-5,8-dimethoxynaphthalen-1-ol CAS No. 89474-96-4

Acetic acid;4-chloro-5,8-dimethoxynaphthalen-1-ol

Cat. No.: B14375376
CAS No.: 89474-96-4
M. Wt: 298.72 g/mol
InChI Key: XJFDWNYJRQQFSP-UHFFFAOYSA-N
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Description

Acetic acid;4-chloro-5,8-dimethoxynaphthalen-1-ol is a complex organic compound that features a naphthalene ring substituted with chlorine, methoxy groups, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-chloro-5,8-dimethoxynaphthalen-1-ol can be achieved through multiple synthetic routes. One common method involves the demethylation of 2-acetyl-1,4,5,8-tetramethoxynaphthalene using cerium ammonium nitrate (CAN) in acetonitrile. Another method involves the Fries rearrangement of 5,8-dimethoxynaphthalen-1-ol acetate under stringent conditions, followed by subsequent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-chloro-5,8-dimethoxynaphthalen-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The chlorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Acetic acid;4-chloro-5,8-dimethoxynaphthalen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;4-chloro-5,8-dimethoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-5,8-dimethoxynaphthalene: Similar in structure but lacks the chlorine and hydroxyl groups.

    4-Chloro-5,8-dimethoxynaphthalene: Similar but does not have the acetic acid moiety.

    5,8-Dimethoxynaphthalen-1-ol: Lacks the chlorine and acetic acid groups.

Uniqueness

Acetic acid;4-chloro-5,8-dimethoxynaphthalen-1-ol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

89474-96-4

Molecular Formula

C14H15ClO5

Molecular Weight

298.72 g/mol

IUPAC Name

acetic acid;4-chloro-5,8-dimethoxynaphthalen-1-ol

InChI

InChI=1S/C12H11ClO3.C2H4O2/c1-15-9-5-6-10(16-2)12-8(14)4-3-7(13)11(9)12;1-2(3)4/h3-6,14H,1-2H3;1H3,(H,3,4)

InChI Key

XJFDWNYJRQQFSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1=CC=C(C2=C(C=CC(=C12)O)Cl)OC

Origin of Product

United States

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